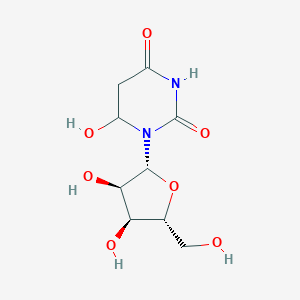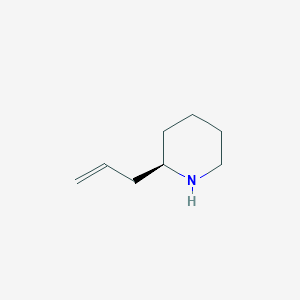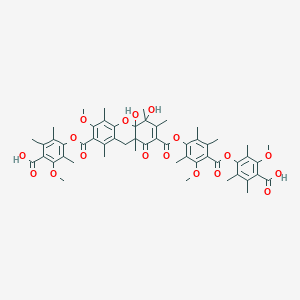
Thielocin A1beta
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thielocin A1beta is a natural product that is produced by the bacterium Streptomyces. It is a member of the thiolactone family of compounds and has been found to have a number of interesting properties that make it of interest to scientists in a variety of fields. In
Wirkmechanismus
The mechanism of action of Thielocin A1beta is not fully understood, but it is believed to work by inhibiting the growth of bacteria and cancer cells. It has also been found to have anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemische Und Physiologische Effekte
Thielocin A1beta has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of different bacteria and cancer cells, and it has also been found to have anti-inflammatory properties. Thielocin A1beta has also been found to have potential as a therapeutic agent for a number of different diseases, including cancer and infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Thielocin A1beta has a number of advantages and limitations for use in lab experiments. One advantage is that it is a natural product, which means that it is less likely to have toxic side effects than synthetic compounds. However, the synthesis of Thielocin A1beta is a complex process, which can make it difficult to obtain in large quantities. Additionally, Thielocin A1beta has a relatively short half-life, which can make it difficult to study in vivo.
Zukünftige Richtungen
There are a number of future directions for research on Thielocin A1beta. One area of interest is the development of new synthesis methods that can produce Thielocin A1beta more efficiently. Another area of interest is the development of new therapeutic applications for Thielocin A1beta, particularly in the areas of cancer and infectious diseases. Additionally, there is a need for further research into the mechanism of action of Thielocin A1beta, which could help to identify new therapeutic targets.
Synthesemethoden
The synthesis of Thielocin A1beta is a complex process that involves the use of several different chemical reactions. The first step in the synthesis process is the production of the precursor molecule, which is then converted into Thielocin A1beta through a series of chemical reactions. The synthesis of Thielocin A1beta is a challenging process, and it requires a high level of expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Thielocin A1beta has been the subject of a significant amount of scientific research due to its unique properties. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties, making it of interest to researchers in a variety of fields. Thielocin A1beta has also been found to have potential as a therapeutic agent for a number of different diseases, including cancer and infectious diseases.
Eigenschaften
CAS-Nummer |
134892-23-2 |
|---|---|
Produktname |
Thielocin A1beta |
Molekularformel |
C54H60O18 |
Molekulargewicht |
997 g/mol |
IUPAC-Name |
4-[4-[7-(4-carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl-4,4a-dihydroxy-6-methoxy-3,4,5,8,9a-pentamethyl-1-oxo-9H-xanthene-2-carbonyl]oxy-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid |
InChI |
InChI=1S/C54H60O18/c1-20-23(4)38(27(8)42(65-15)33(20)47(56)57)69-49(60)35-22(3)25(6)40(29(10)44(35)67-17)71-51(62)37-31(12)53(14,63)54(64)52(13,46(37)55)19-32-26(7)36(45(68-18)30(11)41(32)72-54)50(61)70-39-24(5)21(2)34(48(58)59)43(66-16)28(39)9/h63-64H,19H2,1-18H3,(H,56,57)(H,58,59) |
InChI-Schlüssel |
DEUPNPRGHXXEHM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1C(=O)O)OC)C)OC(=O)C2=C(C(=C(C(=C2C)C)OC(=O)C3=C(C(C4(C(C3=O)(CC5=C(C(=C(C(=C5O4)C)OC)C(=O)OC6=C(C(=C(C(=C6C)C)C(=O)O)OC)C)C)C)O)(C)O)C)C)OC)C |
Kanonische SMILES |
CC1=C(C(=C(C(=C1C(=O)O)OC)C)OC(=O)C2=C(C(=C(C(=C2C)C)OC(=O)C3=C(C(C4(C(C3=O)(CC5=C(C(=C(C(=C5O4)C)OC)C(=O)OC6=C(C(=C(C(=C6C)C)C(=O)O)OC)C)C)C)O)(C)O)C)C)OC)C |
Andere CAS-Nummern |
134933-42-9 |
Synonyme |
thielocin A1 beta thielocin A1beta |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



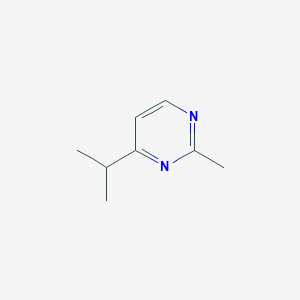
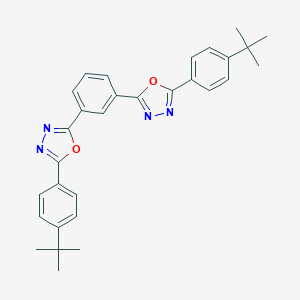
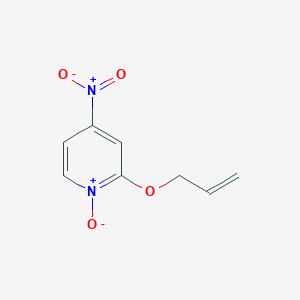
![tert-butyl N-[(4R)-3-oxo-1,2-oxazolidin-4-yl]carbamate](/img/structure/B159811.png)
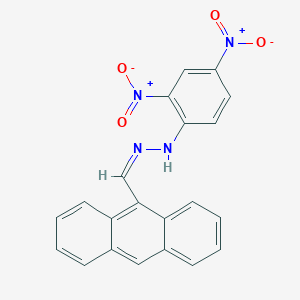
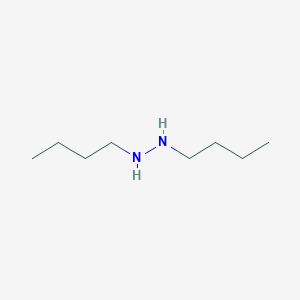
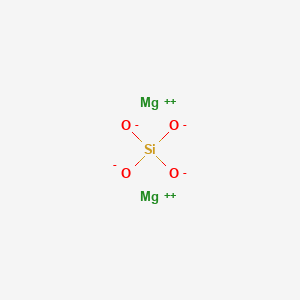
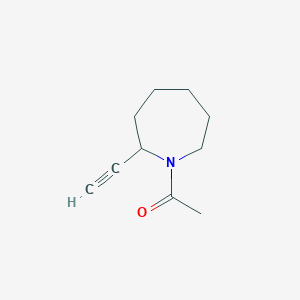
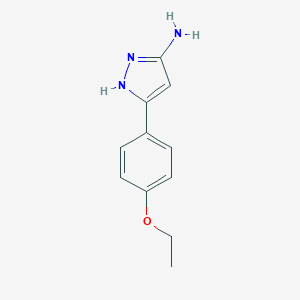
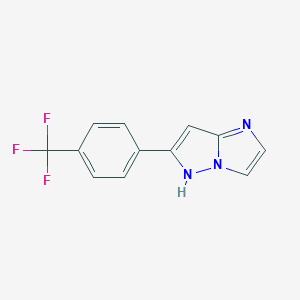
![4-[(3-Amino-2-oxoazetidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B159824.png)
![5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B159827.png)
